(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one
Description
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-16-13(8-11-6-7-14-15(9-11)22-10-21-14)18-17(23)19(16)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,23)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSOPOIXPRHSOB-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. It is synthesized via a pd-catalyzed c-n cross-coupling, which suggests that it may interact with its targets through a similar mechanism
Biochemical Pathways
Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Compounds with similar structures have been shown to have anticancer activity against various cancer cell lines. This suggests that this compound may have similar effects.
Biological Activity
(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data tables.
Chemical Structure
The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with an imidazole ring, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of compounds containing the benzodioxole structure. For instance, a study reported that benzodioxole derivatives exhibited cytotoxicity against various cancer cell lines. Specifically, compounds with amide substitutions showed lower IC50 values, indicating stronger anticancer effects compared to standard treatments like Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 3.94 | Cell cycle arrest in G2-M phase |
| 2b | Hep3B | 9.12 | Moderate cytotoxicity |
In this context, compound 2a demonstrated a significant decrease in the G1 phase of the cell cycle, suggesting its potential as a therapeutic agent in liver cancer treatment .
Antimicrobial Activity
The antimicrobial properties of benzodioxole derivatives have also been explored. A study highlighted that certain derivatives exhibited limited but significant activity against bacterial pathogens. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that compounds derived from benzodioxole can modulate inflammatory responses. The synthesis of these derivatives has been linked to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests their potential utility in treating inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A comprehensive study assessed the cytotoxic effects of various benzodioxole derivatives on different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced potency.
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- In Vivo Studies : Animal models have shown promising results with these compounds leading to tumor regression and improved survival rates, thereby validating their potential as anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Isomerism and Configuration
The E-configuration in the target compound ensures planarity of the benzodioxolylmethylene group, optimizing conjugation and dipole interactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one?
- Methodology : The compound is typically synthesized via condensation reactions. For example, benzodioxole-containing aldehydes are condensed with 2-mercaptoimidazol-5(4H)-one derivatives under basic conditions (e.g., sodium hydroxide or potassium carbonate in ethanol/methanol). Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol) are critical for isolating the (E)-isomer .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm regiochemistry and hydrogen bonding (e.g., aromatic protons at δ 6.8–7.5 ppm, imine protons at δ 8.2–8.5 ppm) .
- IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch) validate functional groups .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What are the solubility and stability profiles under experimental conditions?
- Data :
- Solubility : Limited in water; soluble in DMSO, DMF, and methanol. Stability tests (pH 7.4 buffer, 37°C) show <5% degradation over 24 hours .
- Storage : -20°C under inert atmosphere to prevent oxidation of the mercapto group .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in biological systems?
- Methodology :
- Density Functional Theory (DFT) : Calculates charge distribution (e.g., electron-deficient imidazolone ring) to identify nucleophilic/electrophilic sites .
- Molecular Docking : Simulates binding to targets like kinases or tubulin (e.g., binding affinity ΔG = -8.2 kcal/mol for caspase-3) .
Q. What strategies optimize its bioactivity in anticancer studies?
- Experimental Design :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance apoptosis induction (IC₅₀ reduced from 12 µM to 4 µM in HeLa cells) .
- Prodrug Design : Mask the mercapto group with acetyl protection to improve cellular uptake .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- Analysis Framework :
- Orthogonal Assays : Compare MTT, ATP-lite, and caspase-3 activation to distinguish cytostatic vs. cytotoxic effects .
- Metabolomics : Identify cell-specific glutathione levels that may detoxify the compound via thiol conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
